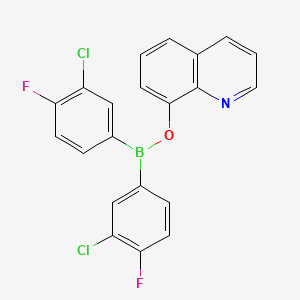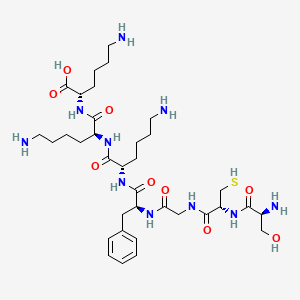![molecular formula C37H47BrO4 B12591022 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate CAS No. 877163-42-3](/img/structure/B12591022.png)
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is a complex organic compound that belongs to the class of liquid crystal compounds. These compounds are known for their unique properties, which make them useful in various scientific and industrial applications. The structure of this compound includes a phenyl ring substituted with an octylbenzoyl group and a bromononylbenzoate group, which contributes to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate typically involves multiple steps, including esterification and bromination reactions. The process begins with the esterification of 4-hydroxybenzoic acid with 4-octylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the bromination of the resulting ester with 9-bromononanoyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions. For esterification, reagents like sulfuric acid or hydrochloric acid are common, while hydrolysis may involve sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis of the ester groups can produce the corresponding carboxylic acids and alcohols.
Applications De Recherche Scientifique
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex liquid crystal compounds and polymers.
Biology: The compound’s unique structure makes it useful in studying membrane dynamics and interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable liquid crystal phases.
Industry: It is used in the development of advanced materials for electronic displays and sensors.
Mécanisme D'action
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate involves its ability to form liquid crystal phases. These phases exhibit unique optical and electrical properties, which are exploited in various applications. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of ordered structures. These interactions are crucial for its function in electronic displays and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(Decyloxy)benzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is unique due to the presence of both an octylbenzoyl group and a bromononylbenzoate group. This combination imparts distinct liquid crystal properties, making it particularly useful in applications requiring specific optical and electrical characteristics. Compared to similar compounds, it offers enhanced stability and versatility in forming liquid crystal phases.
Propriétés
Numéro CAS |
877163-42-3 |
|---|---|
Formule moléculaire |
C37H47BrO4 |
Poids moléculaire |
635.7 g/mol |
Nom IUPAC |
[4-[4-(9-bromononyl)benzoyl]oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C37H47BrO4/c1-2-3-4-5-9-12-15-30-17-21-32(22-18-30)36(39)41-34-25-27-35(28-26-34)42-37(40)33-23-19-31(20-24-33)16-13-10-7-6-8-11-14-29-38/h17-28H,2-16,29H2,1H3 |
Clé InChI |
SMNPHLKJAMZRSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


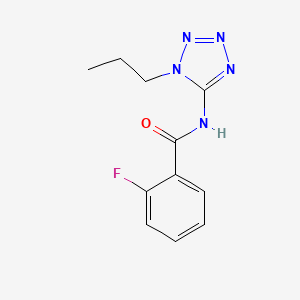
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
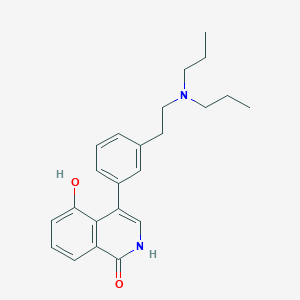

![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
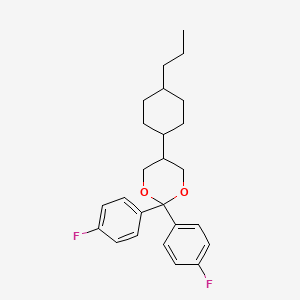
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
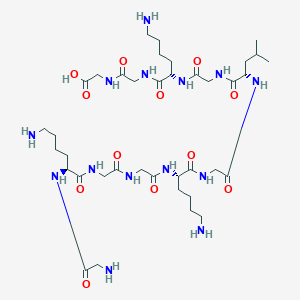
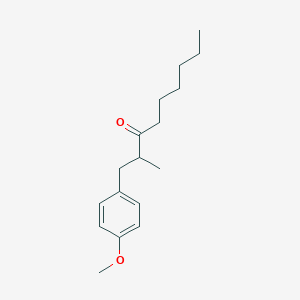
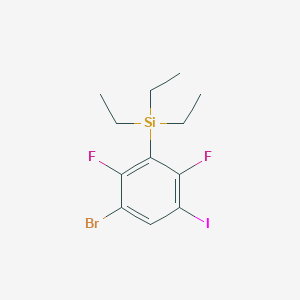
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
